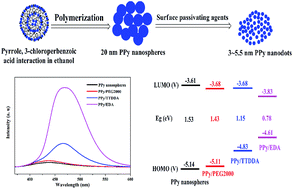Synthesis and photoluminescence modulating of polypyrrole fluorescent nano-spheres/dots†
RSC Advances Pub Date: 2016-02-25 DOI: 10.1039/C6RA01468B
Abstract
Polypyrrole (PPy) nanospheres with an average diameter of 20 nm were successfully synthesized by simply using 3-chloroperbenzoic acid in pure ethanol. As-prepared PPy nanospheres showed a moderate photoluminescence signal with a quantum yield (QY) of 2.2% and excitation-dependent photoluminescence characteristics. To carry out the PPy nanosphere surface functionalization, PEG2000, 4,7,10-trioxa-1,13-tridecanediamine and ethylenediamine severed respectively as surface passivating agents, and accordingly 5.5 nm, 4.5 nm and 3 nm sized nanodots were obtained, which exhibited enhanced fluorescence intensity with maximum QYs of 3.1%, 13% and 40% respectively and tunable band gaps in the range of 0.78–1.53 eV. These results were attributed to the increased electron density in PPy fluorescent nanospheres/dots. These resultant PPy fluorescent nanodots could be appropriately applied as cell-imaging agents, fluorescent inks and pH sensors owing to their outstanding characteristics of low cytotoxicity, good biocompatibility and high luminescence stability.

Recommended Literature
- [1] Effect of morphological variation in three-dimensional multiwall carbon nanotubes as the host cathode material for high-performance rechargeable lithium–sulfur batteries†
- [2] A general synthesis of aromatic amides via palladium-catalyzed direct aminocarbonylation of aryl chlorides†
- [3] A closed-shell monomeric rhenium(1−) anion provided by m-terphenyl isocyanide ligation†
- [4] MBE growth of Al/InAs and Nb/InAs superconducting hybrid nanowire structures†
- [5] A study of some reactions of the intermediate isolated from the NN-dimethylaniline–tetracyanoethylene reaction
- [6] Contents and Chemical Science
- [7] IR-UV double resonance spectroscopy of guanine–H2O clusters
- [8] Contents list
- [9] Solid state 29Si NMR studies of apatite-type oxide ion conductors
- [10] Contents list

Journal Name:RSC Advances
Research Products
-
CAS no.: 13539-59-8
-
CAS no.: 117902-15-5









